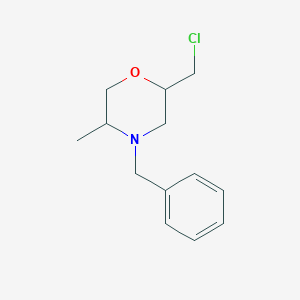![molecular formula C10H9N3O B3378998 1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one CAS No. 1505943-22-5](/img/structure/B3378998.png)
1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one
Overview
Description
The compound “1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one” is a derivative of 1,2,3-triazole . The 1,2,3-triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives is often achieved through the Copper (I)-catalyzed azide-alkyne cycloaddition with various organic azides . This so-called “click” reaction has numerous advantages over Huisgen thermal cycloaddition such as high selectivity, better yield, and accelerated rate of the reaction .Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms and two carbon atoms . The 1,2,3-triazole ring is a structural fragment, whose presence in compounds make them attractive for screening for biological activity .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazole derivatives are diverse. They can undergo reactions such as propargylation, azide-alkyne cycloaddition, and transformation to corresponding oxime derivatives .Physical And Chemical Properties Analysis
1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment, and hydrogen bonding ability .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including the compound , have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
These compounds are also used in organic synthesis . The 1,2,3-triazoles has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role . They are used in the synthesis of various polymers due to their high chemical stability and strong dipole moment .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry . They have a wide range of applications in this field due to their unique chemical properties .
Bioconjugation
Bioconjugation is another field where 1,2,3-triazoles are used . They have been extensively used as synthetic intermediates in many industrial applications .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used for various purposes . They are part of essential building blocks like amino acids, nucleotides, etc .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They have unique chemical properties that make them suitable for this application .
Materials Science
Lastly, in materials science, 1,2,3-triazoles have found broad applications . They are used in the synthesis of various materials due to their high chemical stability and strong dipole moment .
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole ring, which is a structural fragment in our compound of interest, are known to exhibit a broad range of biological activities . They are known to interact with various biological targets due to their ability to form hydrogen bonds, which is crucial for binding with biological targets .
Mode of Action
It is known that the 1,2,3-triazole ring can form hydrogen bonds, which is important for binding with biological targets . This suggests that the compound could interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Compounds containing the 1,2,3-triazole ring have been used to synthesize compounds active against various diseases, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
The 1,2,3-triazole ring is known to be resistant to metabolic degradation, which could potentially enhance the bioavailability of the compound .
Result of Action
Compounds containing the 1,2,3-triazole ring have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the 1,2,3-triazole ring is highly soluble in water and other polar solvents , which suggests that the compound’s action could be influenced by the polarity of its environment.
Future Directions
The future directions in the research of 1,2,3-triazole derivatives could involve the development of novel libraries of biologically active molecules . These compounds could potentially be used in the development of new drugs and other applications in biomedicine, biochemistry, and material sciences .
properties
IUPAC Name |
1-[2-(triazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-4-2-3-5-10(9)13-7-6-11-12-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEJGOCGWVXUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



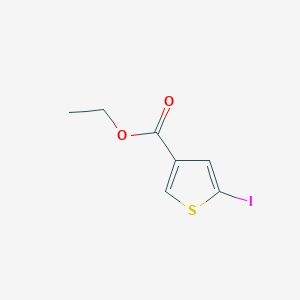

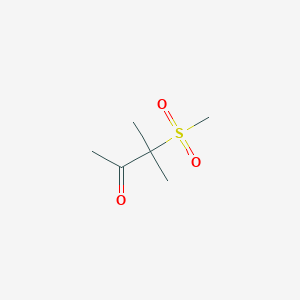
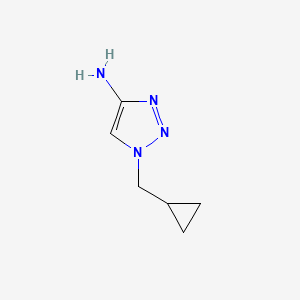


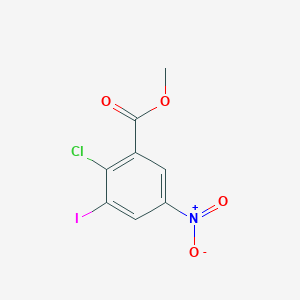

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid](/img/structure/B3378973.png)


![4-([(Butylcarbamoyl)methyl]sulfanyl)pyridine-2-carboxylic acid](/img/structure/B3378991.png)

